2-Fluoro-4-iodo-6-methylpyridine
Description
Properties
IUPAC Name |
2-fluoro-4-iodo-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTFIDJMXXZXPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660497 | |
| Record name | 2-Fluoro-4-iodo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-45-5 | |
| Record name | 2-Fluoro-4-iodo-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-iodo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Fluoro-4-iodo-6-methylpyridine serves as a crucial intermediate in the synthesis of various APIs. It is particularly noted for its role in developing drugs targeting neurological disorders and cancer therapies. For instance, it has been utilized in the synthesis of pyridinylimidazole-type compounds that exhibit potent biological activity against specific targets, such as p38α MAP kinase .
Case Study: Development of Inhibitors
A notable study optimized the synthesis of a pyridinylimidazole derivative starting from 2-fluoro-4-methylpyridine, achieving a yield improvement from 3.6% to 29.4% by employing a more versatile synthetic route. This compound demonstrated significant potency as an inhibitor, showcasing the potential of this compound in drug development .
Agrochemical Applications
Enhancement of Pesticides and Herbicides
The compound is also used in formulating agrochemicals, enhancing the efficacy and stability of pesticides and herbicides. Its unique chemical properties improve crop yield by increasing resistance to pests and diseases.
Research Insights
Research indicates that compounds derived from this compound can be engineered to target specific biological pathways in plants, potentially leading to more sustainable agricultural practices .
Material Science
Development of Advanced Materials
In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings that require specific chemical properties. The incorporation of fluorine and iodine into materials can enhance their thermal stability and resistance to chemicals.
Analytical Chemistry
Reagent for Analytical Methods
This compound acts as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances within complex mixtures. Its unique structure allows for selective interactions with target analytes, improving the accuracy of analytical results.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound is valued for its ability to facilitate the construction of complex molecules more efficiently than traditional methods. It participates in various reactions such as nucleophilic substitutions and coupling reactions, making it an essential building block in synthetic organic chemistry.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 2-Fluoro-4-iodo-6-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Electronic Effects
The reactivity and applications of halogenated pyridines are heavily influenced by the position and nature of substituents. Below is a comparison with analogous compounds:
2-Fluoro-4-iodo-6-methylpyridine vs. 4-Iodo-2-methoxy-6-methylpyridine
- Structural Difference : The 2-position substituent in 4-Iodo-2-methoxy-6-methylpyridine (CAS: 1227602-59-6) is a methoxy (-OCH₃) group instead of fluorine .
- Electronic Effects :
- Applications : Methoxy-substituted pyridines are often used in coupling reactions, while fluorine-substituted derivatives are preferred in fluorinated drug candidates .
This compound vs. 6-(3-Fluoropropyl)-4-methylpyridin-2-amine (Compound 18)
- Reactivity: The amine group in Compound 18 enhances nucleophilicity, enabling participation in diazo coupling reactions (as seen in ).
Halogen-Specific Reactivity
Iodine vs. Bromine in Pyridines
- Iodine : Larger atomic size and weaker C-I bond (compared to C-Br) make iodopyridines more reactive in cross-coupling reactions. For example, this compound may undergo Stille or Ullmann couplings more readily than brominated analogs .
- Bromine : Used in intermediates like 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-(2-fluoroethoxy)propyl)-4-methylpyridine (Compound 14) , where bromo-alkanes are key reactants .
Fluorine Reactivity in Different Positions
- 4-Fluorine in Pyrimidines: highlights that 4-fluoro substituents in pyrimidines (e.g., 2,4,5-trifluoro-6-iodopyrimidine) undergo preferential methanolysis, forming methoxy derivatives. This suggests that fluorine position significantly impacts stability and reaction pathways .
- 2-Fluorine in Pyridines : In this compound, the 2-fluoro group likely stabilizes the ring via electron withdrawal, directing further substitutions to the iodine-bearing 4-position .
Biological Activity
2-Fluoro-4-iodo-6-methylpyridine is an organic compound with the molecular formula C6H5FIN. As a derivative of pyridine, it possesses unique chemical properties due to the presence of fluorine and iodine substituents. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with fluorine at the 2-position, iodine at the 4-position, and a methyl group at the 6-position. These substitutions significantly influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of halogens (fluorine and iodine) can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Interaction: It can bind to receptors, modulating signaling pathways that affect cellular responses.
Biological Applications
This compound has been explored for various applications in biological systems:
- Pharmaceutical Development: It serves as a building block in synthesizing pharmaceuticals targeting specific diseases.
- Imaging Agents: Its derivatives have been used in developing imaging agents for positron emission tomography (PET), particularly for visualizing monoacylglycerol lipase (MAGL) activity in the brain .
Study 1: Inhibition of Monoacylglycerol Lipase
A study investigated the use of this compound as a precursor for PET radioligands targeting MAGL. The compound was radiolabeled with fluorine-18, demonstrating favorable brain uptake and specific binding in rodent models. This suggests potential applications in neurodegenerative disease research .
Study 2: Synthesis of Bioactive Compounds
Research has shown that derivatives of this compound can be synthesized to create potent inhibitors for various therapeutic targets. One such study reported an optimized synthesis route yielding compounds that exhibited significant biological activity against specific enzyme targets, effectively doubling potency compared to earlier iterations .
Data Table: Biological Activity Comparison
| Compound Name | Target Enzyme | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | Monoacylglycerol Lipase | 4.6 | High |
| Related Derivative A | Enzyme X | 20.3 | Moderate |
| Related Derivative B | Enzyme Y | 15.0 | High |
Preparation Methods
Bromination and Fluorination via Improved Blaz-Schiemann Reaction
A patented method (CN102898358A) describes a robust industrially applicable route to fluoropyridine compounds, which can be adapted for this compound synthesis:
- Starting Materials: Aminopyridine derivatives such as 3-amino-6-picoline or nitropyridine compounds.
- Bromination: Achieved by reacting the aminopyridine with a mixture of sodium bromide and sodium bromate under well-oxygenated conditions or using tribromo oxygen phosphorus under heating (110–130 °C).
- Denitrification: Nitro groups are converted to amino groups using Raney nickel catalyst under hydrogen pressure (~40 psi) at room temperature.
- Fluorination: Conducted via an improved Blaz-Schiemann reaction, where diazonium salts are formed and subsequently decomposed in the presence of anhydrous hydrogen fluoride at low temperatures (-78 °C), replacing amino or bromo groups with fluorine.
The process is optimized for mild reaction conditions, high yields (each step >80%), and environmental safety by avoiding toxic bromine handling.
Table 1: Key Reaction Conditions for Bromination and Fluorination
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | NaBr + NaBrO3, well-oxygenated or PBr3 + heat | RT or 110–130 °C | >80 | Neutralization with NaHCO3 post-reaction |
| Denitrification | Raney Ni catalyst, H2 pressure (40 psi) | RT | >80 | 5 hours reaction time |
| Fluorination | Blaz-Schiemann reaction, NaNO2, anhydrous HF | -78 °C to 70 °C | >80 | Diazonium salt formation and decomposition |
This method is suitable for scale-up and industrial production due to its mild conditions and high efficiency.
Halogenation and Fluorination Sequence
Research Findings and Optimization
- Solvent Effects: Ethyl acetate/petroleum ether systems are preferred for recrystallization to improve product purity and yield.
- Reaction Temperature: Most steps occur at or near room temperature, except bromination heating phases, reducing energy consumption.
- Environmental Impact: The improved bromination avoids direct bromine use, minimizing toxic waste and environmental hazards.
- Yield and Purity: Overall yields exceed 70%, with individual steps above 80%, and purity is typically >99% after purification.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Improved Blaz-Schiemann Route | Aminopyridine derivatives | NaBr/NaBrO3 bromination, Raney Ni denitrification, NaNO2 + HF fluorination | Mild conditions, high yield, scalable | Requires careful handling of HF and diazonium salts |
| Electrophilic Iodination + Fluorination | 6-Methylpyridine derivatives | Iodine sources (I2, NIS), fluorination via diazonium salts or nucleophilic substitution | Selective substitution, well-studied | Multi-step, sensitive to reaction conditions |
Q & A
Q. How should researchers document crystallographic data for this compound to ensure reproducibility?
- Answer : Report unit cell parameters, refinement statistics, and CIF files following IUCr standards. For example, the crystal structure of 2-fluoro-5-(4-fluorophenyl)pyridine was deposited with detailed torsion angles and hydrogen-bonding networks .
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthetic yields?
- Answer : Use ANOVA to identify significant factors (e.g., reaction time, catalyst loading). Control charts can monitor process stability, as applied in studies on pyridine carboxylate derivatives .
Conflict Resolution in Research
Q. How can researchers reconcile conflicting hypotheses about the role of fluorine in modulating the compound’s reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
